molecular formula C22H17N3OS B382571 13,14-dimethyl-8-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

13,14-dimethyl-8-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B382571
M. Wt: 371.5g/mol
InChI Key: IXVCNJHYABHQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-dimethyl-5-(4-methylphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex heterocyclic compound. It is characterized by its unique structure, which includes a thieno-pyrimido-phthalazinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 9,10-dimethyl-5-(4-methylphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts. .

Scientific Research Applications

9,10-dimethyl-5-(4-methylphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-dimethyl-5-(4-methylphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Similar compounds to 9,10-dimethyl-5-(4-methylphenyl)-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one include other heterocyclic compounds with similar core structures. These compounds may have different substituents, leading to variations in their chemical and biological properties. Some examples include:

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5g/mol

IUPAC Name

13,14-dimethyl-8-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C22H17N3OS/c1-12-8-10-15(11-9-12)19-16-6-4-5-7-17(16)20-23-21-18(13(2)14(3)27-21)22(26)25(20)24-19/h4-11H,1-3H3

InChI Key

IXVCNJHYABHQDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C(=C(S4)C)C)C5=CC=CC=C52

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NC4=C(C3=O)C(=C(S4)C)C)C5=CC=CC=C52

Origin of Product

United States

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